molecular formula C22H25FN4O3 B2892159 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 2309748-55-6

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2892159
CAS No.: 2309748-55-6
M. Wt: 412.465
InChI Key: VEOJICQWYCSUIO-UHFFFAOYSA-N
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Description

3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Quinoline Core Construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.

    Substitution Reactions: Introduction of the fluoro, methyl, and morpholinyl groups can be done through nucleophilic aromatic substitution and other standard organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.

    Substitution: The fluoro and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline N-oxide, while reduction could produce a dihydroquinoline derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting for its bioactivity.

Medicine

Medicinally, this compound could be investigated for its potential as an anti-cancer or anti-inflammatory agent. The quinoline core is a common motif in many pharmacologically active compounds.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The oxadiazole ring could be involved in hydrogen bonding or other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-ylmethylamine
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • 4-Methyl-1,2,5-oxadiazol-3-yl)methylamine

Uniqueness

What sets 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one apart is its combination of a quinoline core with an oxadiazole ring and multiple functional groups

Properties

IUPAC Name

3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-26-13-16(21-24-22(30-25-21)14-5-3-2-4-6-14)20(28)15-11-17(23)19(12-18(15)26)27-7-9-29-10-8-27/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOJICQWYCSUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NOC(=N4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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